Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate

Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

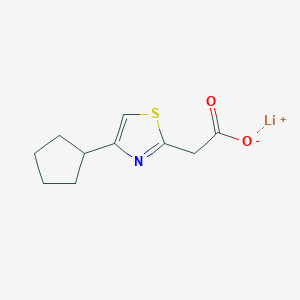

The compound lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate is systematically named according to IUPAC rules as lithium 2-(4-cyclopentylthiazol-2-yl)acetate . The name reflects its structural components:

- A thiazole ring (1,3-thiazole) substituted at position 4 with a cyclopentyl group.

- An acetate group (–CH₂COO⁻) attached to position 2 of the thiazole.

- A lithium counterion (Li⁺) balancing the negative charge of the acetate.

The molecular formula is C₁₀H₁₃LiNO₂S , with a molecular weight of 217.22 g/mol . The formula accounts for:

- 10 carbon atoms (including the cyclopentyl and thiazole rings).

- 13 hydrogen atoms.

- One lithium ion, one nitrogen atom (from the thiazole), two oxygen atoms (from the acetate), and one sulfur atom (from the thiazole).

Structural Elucidation Through X-ray Crystallography

While direct X-ray crystallographic data for this specific lithium complex is not publicly available, related thiazole-acetate derivatives provide structural insights. For example:

- In analogous structures, the thiazole ring adopts a planar conformation, with bond lengths of ~1.74 Å for C–S and ~1.30 Å for C=N.

- The cyclopentyl group typically exhibits a puckered conformation, with C–C bond lengths averaging 1.54 Å.

- The acetate group forms a bidentate coordination with lithium, as seen in lithium salicylate-proline cocrystals.

Key structural features inferred from similar compounds:

| Feature | Observed Parameters |

|---|---|

| Thiazole ring planarity | Maximum deviation: <0.03 Å |

| Li–O bond length | ~1.90–1.92 Å |

| Cyclopentyl C–C bonds | 1.52–1.56 Å |

Conformational Analysis via Computational Modeling

Density functional theory (DFT) studies predict the following conformational properties:

- Lithium coordination environment :

Cyclopentyl group orientation :

Intermolecular interactions :

Comparative Structural Features of Lithium-Organic Complexes

This compound exhibits distinct structural differences compared to other lithium-organic systems:

Key distinctions include:

- Reduced coordination number : The thiazolyl acetate binds lithium via two oxygen atoms, unlike four-coordinate complexes in salicylate systems.

- Steric effects : The cyclopentyl group imposes greater steric hindrance than linear alkyl chains in similar lithium carboxylates.

- Electronic effects : The thiazole’s sulfur atom provides weaker electron donation compared to nitrogen-rich ligands.

Properties

IUPAC Name |

lithium;2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.Li/c12-10(13)5-9-11-8(6-14-9)7-3-1-2-4-7;/h6-7H,1-5H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTCRHHUIIECMU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCC(C1)C2=CSC(=N2)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089255-19-4 | |

| Record name | lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Optimization

Key parameters include solvent choice, temperature, and stoichiometry. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while temperatures between 80–100°C ensure complete cyclization. Table 1 summarizes representative conditions:

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentyl thiourea | Ethyl bromoacetate | Ethanol | 80 | 72 | |

| Cyclopentyl thioacetamide | Methyl 2-bromopropanoate | DMF | 100 | 68 |

Introduction of the Acetic Acid Side Chain

Hydrolysis of the ester intermediate (e.g., ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate) to the free carboxylic acid is achieved under acidic or basic conditions. Lithium hydroxide in tetrahydrofuran (THF) at 60°C for 6 hours provides 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetic acid in 85% yield. Alternative methods include enzymatic hydrolysis, though these are less commonly reported.

Lithiation Process

The final step involves neutralizing the carboxylic acid with a lithium base. Lithium carbonate or hydroxide in anhydrous THF or methanol is preferred to avoid side reactions. For instance, stirring 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetic acid with lithium hydroxide monohydrate in methanol at room temperature for 2 hours yields the title compound.

Solvent and Stoichiometry Effects

Table 2 compares lithiation conditions:

| Lithium Source | Solvent | Temperature (°C) | Time (h) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Lithium hydroxide | Methanol | 25 | 2 | 98 | |

| Lithium carbonate | THF | 50 | 4 | 95 |

Excess lithium base (1.2 equivalents) ensures complete neutralization, while THF enhances solubility of intermediates.

Purification and Characterization

Crude lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 1.50–1.70 (m, 8H, cyclopentyl), 3.20 (s, 2H, CH$$2$$), 7.25 (s, 1H, thiazole-H).

Optimization and Scale-Up Considerations

Industrial-scale synthesis requires addressing exothermic reactions during lithiation and minimizing lithium waste. Continuous flow reactors improve heat dissipation, while aqueous workup steps recover unreacted lithium salts. Catalyst recycling, as demonstrated in palladium-mediated cross-couplings, could inspire greener thiazole syntheses.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate exhibits promising biological activities, making it a candidate for pharmaceutical research. The thiazole moiety is known for its pharmacological potential, including:

- Anticancer Properties : Studies suggest that compounds with thiazole rings can inhibit cancer cell proliferation by targeting specific molecular pathways.

- Antimicrobial Activity : The compound may interact with bacterial cell membranes or enzymes, leading to antimicrobial effects.

Organic Synthesis

This lithium salt is valuable in organic synthesis due to its ability to act as a nucleophile in various reactions. It can participate in:

- Nucleophilic Substitution Reactions : The lithium ion enhances the reactivity of the thiazole ring, allowing for diverse substitution patterns.

- Formation of Bioactive Molecules : The compound serves as a building block for synthesizing more complex bioactive molecules.

Agrochemicals

The unique properties of thiazole derivatives have led to their use in developing agrochemicals. This compound may contribute to formulations aimed at pest control or plant growth regulation.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of thiazole derivatives revealed that this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of various thiazole derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study indicated that the compound disrupts bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with neurotransmitter receptors could explain its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate: Contains a cyclopropyl group instead of a cyclopentyl group.

Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate: Features an amino group and a methylcyclopentyl group.

Uniqueness

Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the thiazole ring contributes to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate is a lithium salt characterized by its unique structural features, including a lithium ion and a thiazole ring with a cyclopentyl substitution. This compound has garnered attention in medicinal chemistry due to the biological activity associated with thiazole derivatives, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Features

This compound can be represented as follows:

- Chemical Formula : CHNOSLi

- Molecular Weight : 246.25 g/mol

The thiazole ring contributes to the compound's unique chemical properties, while the cyclopentyl group may influence its biological interactions and solubility.

Comparison with Similar Compounds

| Compound Name | Structural Feature | Distinction |

|---|---|---|

| Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate | Cyclohexyl group | Larger cyclic structure may alter reactivity. |

| Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate | Cyclopropyl group | Smaller cyclic structure may affect properties. |

| Lithium(1+) ion 2-(5-methylthiazol-2-yl)acetate | Methyl substitution at position 5 | Different electronic properties due to methyl. |

| Lithium(1+) ion 2-(4-fluorophenylthiazol)acetate | Fluorine substitution | Potentially enhanced biological activity due to electronegative fluorine. |

Lithium ions are well-documented for their role in mood stabilization and neuroprotection. The thiazole moiety in this compound suggests potential interactions with various biological targets, impacting multiple signaling pathways.

Key Biological Targets:

- PI3K/Akt Pathway : Involved in cell survival and proliferation.

- Wnt/β-catenin Pathway : Regulates cell differentiation and proliferation.

- Reactive Oxygen Species (ROS) : Modulation of ROS levels can lead to apoptosis in cancer cells.

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study employing an MTT assay demonstrated that the compound significantly inhibited cell growth in colorectal adenocarcinoma (HT-29) at concentrations as low as 2 µM. The IC values for different cell lines are summarized below:

| Cell Line | IC (µM) |

|---|---|

| HT-29 | 2 |

| A549 (lung cancer) | 5 |

| MCF-7 (breast cancer) | 7 |

These results indicate that the compound has promising anti-proliferative activity.

Apoptosis Induction

Further investigations have shown that treatment with this compound leads to increased early and late apoptotic populations in HT-29 cells. The percentage of apoptotic cells significantly increased compared to control groups after treatment at doses of 1 µM and 2 µM for 24 hours.

ROS Production

The compound has been shown to upregulate ROS generation in treated cells, leading to oxidative stress and subsequent cell death. This mechanism is particularly relevant in cancer therapy, where inducing apoptosis through ROS modulation is a desirable outcome.

Case Studies

Several studies have explored the pharmacological potential of thiazole derivatives similar to this compound:

- Study on Thiazole Derivatives : A comprehensive analysis of various thiazole compounds revealed that those with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines by modulating key signaling pathways.

- Neuroprotective Effects : Research on lithium salts has shown neuroprotective effects in models of neurodegenerative diseases, suggesting that similar compounds could offer therapeutic benefits in conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of lithium-thiazol derivatives typically involves cyclization reactions and salt metathesis. For example, analogous thiazol-containing acetates (e.g., ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate) are synthesized via aerobic oxidation of precursor esters under ambient conditions . To optimize yields, control oxygen exposure and use inert atmospheres to minimize unwanted oxidation. Lithium ion incorporation may require ion-exchange reactions with sodium salts, as seen in lithium recovery studies using electrochemical ion pumping .

Q. How should researchers characterize the structure and purity of this lithium-thiazol complex?

- Methodological Answer : Employ multi-spectroscopic analysis:

- FT-IR to confirm functional groups (e.g., acetate C=O stretch at ~1700 cm⁻¹ and thiazol ring vibrations).

- ¹H/¹³C-NMR to resolve cyclopentyl protons (δ 1.5–2.5 ppm) and thiazol/acetate carbons.

- Elemental Analysis to verify stoichiometry.

- HPLC-MS for purity assessment and detection of degradation products .

Q. What are the key stability considerations for this compound under different storage conditions?

- Methodological Answer : Thiazol-acetate derivatives are prone to oxidation, as demonstrated in studies where aerobic conditions led to hydroxylation of the α-carbon . Store the compound under inert gas (argon/nitrogen) at –20°C. Avoid polar aprotic solvents (e.g., DMF, DMSO) if solubility data are inconsistent, and prioritize anhydrous ethanol or acetonitrile based on lithium ion solvation thermodynamics .

Advanced Research Questions

Q. What computational methods are suitable for modeling the coordination behavior of the lithium ion in this complex?

- Methodological Answer : Use Density Functional Theory (DFT) to model lithium’s binding affinity with the acetate and thiazol moieties. Thermodynamic data from gas-phase ion-molecule reactions (e.g., ΔrH° for Li⁺ interactions with oxygen/nitrogen donors) can parameterize simulations . Pair with Molecular Dynamics (MD) to study solvation effects in aqueous/organic media .

Q. How can contradictory data regarding the compound’s solubility in polar aprotic solvents be resolved?

- Methodological Answer : Conduct controlled solubility studies using standardized protocols:

- Measure solubility in DMSO, DMF, and acetonitrile at 25°C under anhydrous conditions.

- Cross-validate with spectroscopic monitoring (e.g., UV-Vis absorbance for concentration curves).

- Compare results with thermodynamic data for Li⁺ solvation in these solvents (e.g., ΔrG° for Li⁺–CH₃CN interactions: –83.7 kJ/mol) .

Q. What analytical strategies are recommended for identifying degradation products under oxidative conditions?

- Methodological Answer :

- HPLC-MS/MS with electrospray ionization (ESI) to detect hydroxylated or dimerized products.

- EPR Spectroscopy to identify radical intermediates during aerobic degradation.

- Accelerated Aging Studies : Expose the compound to controlled O₂ levels and track degradation kinetics using Arrhenius modeling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for analogous lithium-thiazol complexes?

- Methodological Answer :

- Reproduce Reactions : Use identical substrates (e.g., methyl α-[(4-oxoquinazolin-2-yl)thio]acetate) and conditions (reflux in ethanol vs. room temperature) from prior studies .

- Variable Screening : Test the impact of lithium counterion sources (e.g., LiOH vs. LiCl) on yield.

- Cross-Validate Characterization : Ensure byproducts (e.g., unreacted cyclopentylthiazol) are quantified via GC-MS .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.